molecular formula C10H12N2 B13571114 Benzyl(ethyl)cyanamide CAS No. 52245-33-7

Benzyl(ethyl)cyanamide

Cat. No.: B13571114
CAS No.: 52245-33-7
M. Wt: 160.22 g/mol
InChI Key: UIBVIQQVYSPOIG-UHFFFAOYSA-N
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Description

Benzyl(ethyl)cyanamide is an organic compound characterized by the presence of a benzyl group, an ethyl group, and a cyanamide moiety The cyanamide group is known for its unique nitrogen-carbon-nitrogen (NCN) connectivity, which imparts distinct chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(ethyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with ethyl cyanamide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow processes to ensure high yield and purity. The use of safer electrophilic cyanation reagents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), has been explored to minimize the hazards associated with traditional cyanation methods .

Chemical Reactions Analysis

Types of Reactions: Benzyl(ethyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl(ethyl)cyanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl(ethyl)cyanamide involves its interaction with molecular targets through the cyanamide moiety. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in coordination chemistry, forming complexes with transition metals, which can influence various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzyl(ethyl)cyanamide’s unique combination of benzyl and ethyl groups, along with the cyanamide moiety, provides distinct reactivity and versatility in synthetic applications. Its ability to participate in diverse chemical reactions and form stable coordination complexes sets it apart from other cyanamide derivatives .

Properties

CAS No.

52245-33-7

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

benzyl(ethyl)cyanamide

InChI

InChI=1S/C10H12N2/c1-2-12(9-11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3

InChI Key

UIBVIQQVYSPOIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C#N

Origin of Product

United States

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